1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is an organic compound classified as a piperazine derivative. It features a pyridine ring with iodine and methoxy substituents, along with a piperazine ring substituted by a methyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the development of more complex organic molecules and pharmaceutical agents.
The compound can be synthesized from commercially available starting materials, specifically 5-iodo-6-methoxypyridine and 4-methylpiperazine. Its synthesis is often documented in organic chemistry literature and is utilized in various biological studies.
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms. Its structure allows it to interact with various biological targets, making it of interest in drug discovery and development.
The synthesis of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine typically involves the following steps:
The optimization of reaction conditions can significantly enhance yield and purity. Techniques such as continuous flow reactors may be employed for large-scale synthesis, allowing for more efficient production processes.
The molecular formula of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine is CHNO, featuring:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine participates in various chemical reactions:
The specific products formed from these reactions depend on the choice of reagents and reaction conditions employed, highlighting the compound's versatility in synthetic chemistry.
The mechanism of action for 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine involves its interaction with biological targets, influenced by its structural features. The presence of iodine and methoxy groups enhances its binding affinity to specific receptors or enzymes within biological systems. This interaction may lead to various pharmacological effects depending on the context of use .
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine exhibits typical physical properties associated with organic compounds:
The compound's chemical properties include:
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine has several significant applications:
Piperazine derivatives have undergone transformative development in pharmaceutical chemistry since their initial pharmacological exploitation in the mid-20th century. Their incorporation into drug scaffolds addresses multiple optimization challenges, including bioavailability enhancement, solubility modification, and target engagement efficiency. The structural plasticity of piperazine allows it to serve as a conformational stabilizer, pharmacophore linker, or cationic binding element within complex molecular architectures. Between 2011–2023, the FDA approved 40 piperazine-containing drugs across diverse therapeutic categories, underscoring its chemical versatility (Table 2) [7].
Table 2: Selected FDA-Approved Piperazine-Containing Drugs (2011–2023)
Drug Name | Therapeutic Category | Role of Piperazine Moiety |
---|---|---|
Palbociclib | Antineoplastic (CDK4/6 inhibitor) | Solvent exposure enhancement; kinase selectivity |
Vortioxetine | Antidepressant | Multimodal serotonin receptor modulation |
Abemaciclib | Antineoplastic (CDK4/6 inhibitor) | Solubility improvement; hinge region binding |
Trilaciclib | Chemoprotective | Structural spacer for dual pharmacophore integration |
In kinase inhibitors (e.g., Palbociclib, Abemaciclib), the piperazine ring positions cationic nitrogen toward solvent-exposed regions while anchoring hydrophobic pharmacophores within ATP-binding pockets. Synthetic methodologies have evolved from simple nucleophilic substitutions to sophisticated transition metal-catalyzed couplings. For instance, Buchwald-Hartwig amination or SNAr reactions now routinely construct N-arylpiperazine bonds in CDK inhibitors, though challenges in catalyst removal prompted alternative metal-free approaches using LiHMDS [7]. Concurrently, hybrid molecules like pyrazole-clubbed pyrimidine–piperazines demonstrate enhanced antimicrobial efficacy against resistant pathogens through dihydrofolate reductase inhibition (IC₅₀ = 4.00 ± 0.18 μM), leveraging piperazine’s capacity to integrate complementary pharmacophores [5].
1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine (C₁₁H₁₆IN₃O; CID 10804369) exemplifies strategic halogen integration into piperazine–heterocycle hybrids [1]. Its molecular architecture comprises three key elements:
Table 1: Molecular Characterization of 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine
Property | Value |
---|---|
Systematic Name | 1-(5-Iodo-6-methoxypyridin-2-yl)-4-methylpiperazine |
Molecular Formula | C₁₁H₁₆IN₃O |
PubChem CID | 10804369 |
Critical Halogen | Iodine (at pyridine C5) |
Hydrogen Bond Acceptors | 4 (N×3, O×1) |
Iodine’s polarizability and steric bulk critically influence molecular behavior. In catalytic applications, iodine facilitates oxidative C–H activation in multicomponent reactions, as demonstrated in iodine-catalyzed syntheses of imidazopyridine scaffolds [2]. The halogen’s role extends to non-covalent interactions in target binding: iodine forms halogen bonds with carbonyl oxygen atoms (bond strength: 2.5–5.0 kcal/mol) and engages in orthogonal hydrophobic contacts, enhancing complex stability. This is exploited in radioiodine sequestration materials where iodoaryl derivatives exhibit polyiodide affinity through I⋯I interactions and anion exchange (Kd > 10⁴ L/mol) [10].
Synthetic access to this hybrid leverages halogen-directed metallation or cross-coupling. A patented route involves SNAr between tert-butyl (3S)-3-methylpiperazine-1-carboxylate and 5-iodo-6-methoxy-2-chloropyridine, followed by deprotection [9]. Alternative pathways include:
Table 3: Synthetic Methods for Iodinated Pyridine-Methylpiperazine Derivatives
Method | Conditions | Yield Range | Limitations |
---|---|---|---|
Nucleophilic Aromatic Substitution (SNAr) | K₂CO₃, DMF, 100°C | 60–85% | Requires electron-deficient aryl halides |
Copper-Catalyzed Ullmann Coupling | CuI, L-proline, Cs₂CO₃, DMSO, 90°C | 45–70% | Oxygen sensitivity; moderate yields |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | 75–92% | Catalyst cost; purification challenges |
The methoxy group ortho to iodine sterically shields reactive sites, directing electrophilic substitution while enhancing metabolic stability. Piperazine N-methylation balances basicity (pKa ~7.5) and lipophilicity (clogP ~2.1), optimizing membrane permeability—a design principle applied in CNS-active agents like vortioxetine [7] [8]. Hybrids merging iodopyridine and methylpiperazine thus represent a versatile scaffold for probing halogen-specific biointeractions or constructing complex therapeutic candidates.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7